molecular formula C16H24BBrN2O2 B14849351 3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14849351
M. Wt: 367.1 g/mol
InChI Key: MQIMRRQLBQTOGZ-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features a bromine atom, a piperidine ring, and a dioxaborolane group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves multiple steps, including the formation of the pyridine ring, the introduction of the bromine atom, and the attachment of the piperidine and dioxaborolane groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The dioxaborolane group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions.

    Industry: The compound can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with molecular targets and pathways. The bromine atom and the piperidine ring can interact with specific enzymes or receptors, while the dioxaborolane group can participate in chemical reactions that modify the activity of these targets.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine include other pyridine derivatives with different substituents. These compounds may have similar reactivity but differ in their specific applications and properties. The unique combination of the bromine atom, piperidine ring, and dioxaborolane group in this compound makes it distinct and valuable for various research purposes.

Properties

Molecular Formula

C16H24BBrN2O2

Molecular Weight

367.1 g/mol

IUPAC Name

3-bromo-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H24BBrN2O2/c1-15(2)16(3,4)22-17(21-15)12-10-13(18)14(19-11-12)20-8-6-5-7-9-20/h10-11H,5-9H2,1-4H3

InChI Key

MQIMRRQLBQTOGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCCC3)Br

Origin of Product

United States

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